L-Arginine-13C6 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

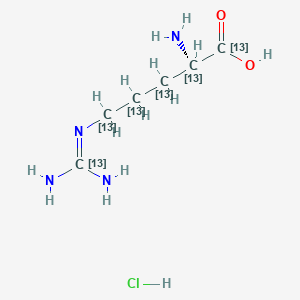

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-BJPSCUOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cell Culture and Labeling:

Media Preparation: Specially formulated cell culture media deficient in standard arginine and lysine (B10760008) are used. nih.gov These are then supplemented with either "light" (standard) or "heavy" (e.g., L-Arginine-13C6 hydrochloride and a heavy lysine variant) amino acids. nih.gov It is crucial to use dialyzed fetal bovine serum to prevent the introduction of unlabeled amino acids. usherbrooke.ca

Cell Adaptation and Labeling: Cells are cultured for a sufficient number of passages (typically at least five doublings) in the SILAC media to ensure complete incorporation of the labeled amino acids into the proteome. nih.gov

Experimental Treatment and Sample Pooling:

Once labeling is complete, the cells are subjected to the desired experimental conditions.

Following treatment, the "light" and "heavy" cell populations are harvested and combined, usually in a 1:1 ratio based on cell number or protein concentration. nih.gov This early-stage pooling is a major advantage of SILAC as it minimizes experimental variability from downstream sample processing. nih.gov

Protein Digestion and Mass Spectrometry:

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov It provides a detailed snapshot of cellular metabolism that goes beyond simply measuring metabolite concentrations. Stable isotope tracers, such as this compound, are central to MFA. creative-proteomics.comnih.gov

The core principle of MFA is to introduce a substrate labeled with a stable isotope (e.g., ¹³C) into the metabolic network of cells. creative-proteomics.com As the cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry or NMR, researchers can deduce the relative contributions of different metabolic pathways to the production of that metabolite. nih.govfrontiersin.org This information is then used in conjunction with mathematical models of the metabolic network to calculate the intracellular metabolic fluxes. creative-proteomics.com

While glucose and glutamine are the most common tracers for central carbon metabolism, labeled amino acids like this compound can be used to probe specific pathways involving amino acid metabolism. nih.govnih.gov For example, by tracking the ¹³C label from arginine, researchers can investigate its catabolism, its role in the urea (B33335) cycle, and its contribution to the synthesis of other molecules. nih.gov This provides valuable insights into how cells utilize arginine under different physiological or pathological conditions. nih.gov

This compound is a stable isotope-labeled form of the amino acid L-arginine. This compound has become an indispensable tool in various scientific research fields, particularly in the study of metabolic pathways. Its unique properties allow for precise tracking and quantification of arginine and its metabolic products within biological systems. This article delves into the methodological frameworks that employ this compound, focusing on its application in metabolic flux analysis, quantitative metabolomics, and nuclear magnetic resonance spectroscopy.

Applications of L Arginine 13c6 Hydrochloride in Biological Systems Research

In Vitro Cell Culture Models

Stable isotope-labeled amino acids, such as L-Arginine-13C6 hydrochloride, are invaluable tools in modern biological research, enabling precise tracing of metabolic pathways within controlled cellular environments. This isotopically labeled variant of L-arginine, in which the six carbon atoms are replaced with the heavy isotope carbon-13, allows researchers to distinguish it from its unlabeled counterpart using mass spectrometry. This distinction is fundamental to a variety of applications in in vitro cell culture models, from dissecting metabolic reprogramming to quantifying protein dynamics.

Studying Cellular Metabolic Reprogramming

This compound serves as a powerful tracer to investigate the intricate and often dynamic shifts in cellular metabolism, a hallmark of both physiological and pathological processes. By introducing this labeled arginine into cell culture media, scientists can follow the carbon backbone of the amino acid as it is metabolized and incorporated into various downstream biomolecules.

One key area of investigation is the urea (B33335) cycle. In a study on gastrointestinal cancer cells, a tracer study using 13C6 L-arginine was employed to understand the anticancer effects of arginine. nih.gov The research suggested that arginine influences the urea cycle, leading to a decrease in carbamoyl aspartic acid, a molecule necessary for pyrimidine nucleotide synthesis. nih.gov This provides insight into how arginine availability can impact nucleotide metabolism and potentially inhibit tumor growth. nih.gov

Furthermore, in the context of immunology, 13C-L-arginine tracing experiments have been utilized to study the metabolic reprogramming of T cells. These studies have shown that L-arginine is catabolized through the arginase pathway, leading to the production of metabolites like ornithine, putrescine, agmatine, and spermidine. nih.gov By tracing the 13C label, researchers can quantify the flux through these pathways and understand how L-arginine metabolism supports T cell survival and function. nih.gov

Protein Synthesis and Turnover Kinetics

A primary application of this compound is in the field of quantitative proteomics, specifically through a technique known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). fishersci.cacreative-biolabs.comassaycell.com SILAC is a robust method for identifying and quantifying relative changes in protein abundance between different cell populations.

The principle of SILAC involves growing one population of cells in a "light" medium containing standard L-arginine, while another population is cultured in a "heavy" medium supplemented with this compound. carlroth.com Over time, the "heavy" arginine is incorporated into all newly synthesized proteins. creative-biolabs.comcarlroth.com When the protein lysates from both cell populations are combined and analyzed by mass spectrometry, the mass difference of 6 Daltons for each arginine-containing peptide allows for the precise quantification of the relative abundance of thousands of proteins simultaneously. carlroth.com

This technique has been instrumental in understanding the dynamics of protein synthesis and degradation under various experimental conditions. For instance, studies have shown that L-arginine can stimulate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. nih.gov By using SILAC with this compound, researchers can directly measure the impact of arginine on the synthesis rates of specific proteins, providing a detailed view of its anabolic effects. nih.gov

| SILAC Principle | Description |

| Labeling | Two cell populations are cultured in media containing either "light" (normal) or "heavy" (13C-labeled) L-arginine. |

| Incorporation | The labeled arginine is incorporated into newly synthesized proteins. |

| Mixing | Protein lysates from both cell populations are mixed in a 1:1 ratio. |

| Analysis | Mass spectrometry is used to identify and quantify the relative abundance of "light" and "heavy" peptides. |

In Vivo Metabolic Tracing Studies

Utilization in Animal Models for Arginine Metabolism Research

In animal models, the administration of this compound allows for the tracing of arginine's fate throughout the body. By analyzing tissue and plasma samples, researchers can determine the rates of arginine production, clearance, and conversion to other metabolites.

Studies in pigs and rats have been instrumental in elucidating the primary pathways of arginine catabolism. These studies have shown that the arginase pathway is responsible for the majority of arginine breakdown in extraintestinal tissues. nih.gov While these studies did not explicitly use this compound, the principles of isotopic tracing are fundamental to such in vivo metabolic research. The use of stable isotopes allows for the safe and detailed investigation of metabolic pathways in living organisms. nih.gov

A study utilizing stable isotope infusion protocols in mice investigated whole-body and organ-specific arginine metabolism. nih.gov This research highlighted that major pathways for arginine production include protein breakdown and de novo synthesis from citrulline, while its disposal is primarily through protein synthesis and the enzymes arginase and nitric oxide synthase (NOS). nih.gov Such in vivo studies are critical for understanding the complex interplay of different organs in maintaining arginine balance. nih.gov

Investigation of Tissue-Specific Metabolic Fluxes

By combining the administration of this compound with the collection of tissue-specific samples, researchers can gain a detailed understanding of how individual organs utilize arginine. This approach is particularly valuable for dissecting the interorgan axis of arginine metabolism, involving the coordinated actions of the kidneys, intestines, and liver. nih.gov

For example, in vivo studies in mice have revealed differences in arginine metabolism between different strains and genders, both under normal conditions and during endotoxemia, a model for sepsis. nih.gov These studies demonstrated that at the organ level, there are distinct patterns of arginine metabolism in the portal-drained viscera, liver, muscle, and kidneys. nih.gov This level of detail is essential for understanding how disease states can alter tissue-specific metabolic fluxes and contribute to pathology.

| Organ | Role in Arginine Metabolism |

| Kidneys | A major site of de novo arginine synthesis from citrulline. |

| Intestines | Involved in the absorption and initial metabolism of dietary arginine. |

| Liver | Plays a central role in the urea cycle and arginine catabolism. |

| Muscle | A significant reservoir of body protein and a site of protein turnover. |

Immunometabolism Research

The field of immunometabolism explores the intricate relationship between metabolic pathways and immune cell function. L-arginine metabolism has emerged as a critical regulator of both innate and adaptive immunity, and this compound is a key tool in unraveling these complex interactions. frontiersin.org

L-arginine plays a dual role in immune regulation, acting as both an immunostimulatory and immunosuppressive agent depending on the context. nih.gov It influences T-cell function, macrophage polarization, and the secretion of cytokines. nih.gov The availability of L-arginine in the microenvironment can significantly impact the ability of T cells to proliferate and exert their effector functions. mdpi.com

Tracing studies with 13C-L-arginine have provided direct evidence of how T cells metabolize this amino acid. As mentioned previously, these studies have shown that L-arginine is catabolized via arginase to produce polyamines, which are essential for cell proliferation. nih.gov Furthermore, the metabolism of arginine by nitric oxide synthase (NOS) produces nitric oxide (NO), a critical signaling molecule in the immune system. nih.govkent.ac.uk

Disease Mechanisms and Biomarker Discovery

L-arginine is a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular system that regulates vascular tone and blood flow nih.gov. Impaired NO production is associated with endothelial dysfunction, a key factor in the development of cardiovascular and cerebrovascular diseases. While direct tracing studies with this compound in these specific clinical conditions are not extensively detailed in the provided search results, the use of stable isotope tracers is a powerful method for studying in vivo metabolic changes in cardiovascular disease nih.gov.

Research has shown that L-arginine supplementation can improve cerebrovascular reactivity. In patients at risk for stroke, L-arginine infusion was observed to increase cerebral blood flow, and this response was enhanced in patients with a history of stroke or transient ischemic attack, potentially indicating a compensatory mechanism or underlying endothelial dysfunction isotope.com. The application of stable isotope tracers like this compound in future studies could provide a more detailed understanding of how arginine metabolism is altered in these conditions and how supplementation might restore normal vascular function.

In the context of neurological conditions, L-arginine has demonstrated neuroprotective effects in experimental models of brain and spinal cord injury isotope.comfrontiersin.org. Administration of L-arginine has been shown to reduce neurological damage and improve outcomes after traumatic brain injury and spinal cord ischemia isotope.comfrontiersin.org. These protective effects are thought to be mediated, in part, by the enhancement of cerebral blood flow and the production of nitric oxide isotope.com.

While the available research primarily focuses on the effects of unlabeled L-arginine, the use of this compound in metabolic flux analysis would be invaluable for elucidating the precise molecular mechanisms of its neuroprotective actions. Such studies could track the conversion of arginine to its various metabolites within the central nervous system, providing a clearer picture of the pathways involved in neuroprotection and potentially identifying new therapeutic targets for neurological disorders.

The availability of nutrients at the site of infection plays a critical role in the interplay between host and pathogen. L-arginine is a key metabolite in this interaction, influencing both the host's immune response and the pathogen's virulence mdpi.com. Recent studies have shown that enteric pathogens can sense and respond to L-arginine levels in the gut, regulating the expression of their virulence genes ucf.edunih.gov.

For instance, in enterohemorrhagic E. coli and Citrobacter rodentium, exogenous L-arginine upregulates the expression of virulence factors ucf.edu. In a murine model of C. rodentium infection, an increase in colonic L-arginine concentration was correlated with enhanced pathogenesis ucf.edu. Conversely, in a model of Staphylococcus aureus infection in diabetic pressure wounds, dietary supplementation with L-arginine was found to attenuate the severity of the disease. The use of this compound in such studies would enable researchers to track how pathogens acquire and metabolize host arginine, offering a deeper understanding of the metabolic strategies that underpin bacterial virulence and potentially revealing new avenues for anti-infective therapies.

Arginine metabolism is a critical nexus in cancer biology, with the amino acid being essential for both tumor cell proliferation and the anti-tumor immune response nih.govmdpi.com. Many tumors exhibit a dependency on external arginine due to the silencing of argininosuccinate synthase 1 (ASS1), an enzyme required for endogenous arginine synthesis. This metabolic vulnerability forms the basis of arginine deprivation therapies for cancer mdpi.com.

Stable isotope tracing with ¹³C₆-L-arginine has been employed to investigate the metabolic fate of arginine in cancer cells. One study used this tracer to map metabolic events in the cell cycle of transformed and normal cells. The research revealed that in transformed cells, arginine uptake and its conversion to ornithine were particularly active during the SG2M phase of the cell cycle, a process driven by the mitochondrial enzyme arginase 2 (ARG2) nih.gov. This finding identifies ARG2 as a potential therapeutic target for cancer. Another tracer study using ¹³C₆-L-arginine in gastrointestinal cancer cells suggested that L-arginine inhibits tumor growth by impacting the urea cycle nih.gov. These studies exemplify how this compound can be used to uncover cancer-specific metabolic pathways and inform the development of novel therapeutic strategies.

Interactive Data Table: Research Applications of this compound

| Research Area | Key Findings |

| T Cell Metabolism | Tracing with ¹³C₆-L-arginine revealed a shift from glycolysis to oxidative phosphorylation in activated T cells, enhancing their survival. |

| Anti-tumor Immunity | Increased intracellular L-arginine in T cells, as studied with metabolic tracers, correlates with enhanced anti-tumor activity. |

| Cancer Metabolism | ¹³C₆-L-arginine tracing identified heightened arginine uptake and conversion to ornithine via ARG2 in the SG2M phase of cancer cells. |

| Gastrointestinal Cancer | A tracer study with ¹³C₆-L-arginine indicated that L-arginine may inhibit tumor growth by affecting the urea cycle. |

Analytical Methodologies and Data Interpretation in L Arginine 13c6 Hydrochloride Studies

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) is the cornerstone for the quantitative analysis of L-Arginine-13C6 hydrochloride. Its high sensitivity and specificity allow for accurate detection and quantification in complex biological samples.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of this compound, particularly in biological fluids like plasma. Due to the polar nature of arginine, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation method over traditional reversed-phase chromatography, as it provides better retention of polar analytes.

In a typical HILIC-MS/MS method, this compound is used as an internal standard for the quantification of endogenous L-arginine and its metabolites, such as L-citrulline and L-ornithine. After sample preparation, which usually involves protein precipitation, the extract is injected into the LC-MS/MS system. The separation is achieved on a HILIC column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

The following table summarizes a representative set of parameters for an LC-MS/MS method for the analysis of L-arginine using its 13C6-labeled internal standard.

| Parameter | Description |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | Gradient of acetonitrile and ammonium acetate buffer |

| Column | Silica-based analytical column |

| Ionization | Electrospray Ionization (ESI) in positive mode |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Gas chromatography-mass spectrometry (GC-MS) offers another avenue for the analysis of this compound, although it necessitates a derivatization step to increase the volatility of the amino acid. The polar functional groups of arginine must be chemically modified to allow for its passage through the GC column.

Common derivatization techniques for amino acids include silylation, using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), or the formation of N-acetyl isopropyl esters. bris.ac.uk However, the stability of arginine derivatives can be a challenge. d-nb.info A successful method involves the derivatization of arginine to its N-acetyl isopropyl ester, which can then be separated on a mid-polarity capillary column, such as a DB-35. bris.ac.uk

The table below outlines the general steps and conditions for a GC-MS analysis of arginine.

| Step | Description |

| Derivatization | Conversion to a volatile derivative (e.g., N-acetyl isopropyl ester) |

| Gas Chromatography | Separation on a mid-polarity capillary column (e.g., DB-35) |

| Ionization | Electron Ionization (EI) |

| Detection | Mass Spectrometry in full scan or Selected Ion Monitoring (SIM) mode |

Tandem mass spectrometry (MS/MS) is a powerful technique for the precise quantification of molecules in complex mixtures and is central to the application of this compound. researchgate.net In quantitative proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes L-Arginine-13C6 to metabolically label proteins. carlroth.com Cells are grown in a medium where the natural arginine is replaced by its heavy-labeled counterpart. carlroth.com This results in the incorporation of the heavy arginine into all newly synthesized proteins. carlroth.com

When the "heavy" labeled cell lysate is mixed with a "light" (unlabeled) control lysate, the mass spectrometer can distinguish between the peptides from each sample due to the mass difference. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples. carlroth.com

In metabolomics, MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode for targeted quantification. bmrb.io This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed after fragmentation in the collision cell. bmrb.io This highly specific detection method significantly reduces background noise and improves the accuracy of quantification. bmrb.io

The following table provides examples of precursor-to-product ion transitions used in the MRM analysis of L-arginine and its 13C6-labeled internal standard. bmrb.io

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Arginine | 175 | 70 |

| L-Arginine-13C6 | 181 | 74 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure and metabolism of this compound. Unlike mass spectrometry, NMR is non-destructive and can provide detailed information about the chemical environment of the labeled carbon atoms.

13C-NMR spectroscopy is used to determine the isotopic enrichment of this compound and to trace its metabolic fate. The 13C nucleus is NMR-active, and the presence of six 13C atoms in the labeled arginine results in a strong NMR signal. The isotopic enrichment can be calculated by comparing the peak intensities in the 13C NMR spectra of the labeled compound to those of an unlabeled standard. nih.gov

When L-Arginine-13C6 is introduced into a biological system, it is metabolized into other compounds. The 13C label is transferred to these metabolites, allowing them to be detected and identified by 13C-NMR. This provides a powerful method for mapping metabolic pathways and measuring metabolic fluxes. The distinct chemical shifts of the 13C atoms in different metabolites allow for their unambiguous identification.

Advanced multi-dimensional NMR techniques provide even greater detail about the structure and dynamics of this compound and the molecules into which it is incorporated. These experiments correlate the signals from different nuclei, providing information about their connectivity and spatial proximity.

For instance, 2D [1H, 13C]-Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectra can be used to assign the 1H and 13C signals of the labeled arginine and its metabolites. bmrb.io In protein NMR, specialized 3D experiments, such as 15N-separated NOE-HSQC and HNCACB, have been developed to improve the sensitivity of detecting signals from the arginine side-chain. nih.gov The incorporation of broadband 15N 180° pulses in these experiments helps to enhance the signals from the arginine side-chain nitrogen and proton resonances. nih.gov These advanced techniques are instrumental in studying protein-ligand interactions and conformational changes in proteins where labeled arginine has been incorporated. nih.govnih.gov

The table below lists some advanced NMR techniques and their applications in studies involving labeled arginine.

| NMR Technique | Application |

| 2D [1H, 13C]-HSQC/HMBC | Assignment of 1H and 13C signals in labeled arginine and its metabolites. bmrb.io |

| 2D [1H, 1H]-COSY | Identification of scalar-coupled protons in labeled molecules. bmrb.io |

| 3D 15N-separated NOE-HSQC | Detection of through-space interactions involving the arginine side-chain in proteins. nih.gov |

| 3D HNCACB | Linking the arginine side-chain resonances to the protein backbone assignments. nih.gov |

Bioinformatics and Computational Modeling

Data Processing and Isotopic Correction for L-Arginine-13C6 Labeling Data

The initial step in analyzing data from this compound tracer experiments involves processing the raw mass spectrometry data to correct for naturally occurring isotopes and other confounding factors. This ensures that the detected isotopic enrichment accurately reflects the metabolic fate of the labeled arginine.

Several key corrections are necessary:

Natural Isotope Abundance Correction: All elements, including carbon, exist as a mixture of stable isotopes. For carbon, approximately 1.1% is the heavier isotope ¹³C. Isotopic correction algorithms are therefore essential to subtract the contribution of naturally occurring ¹³C from the measured mass isotopomer distributions. This allows for the precise quantification of ¹³C enrichment originating from the L-Arginine-13C6 tracer.

Tracer Impurity Correction: The this compound tracer itself may not be 100% pure and can contain a small fraction of unlabeled or partially labeled molecules. Correction methods must account for these impurities to avoid underestimation of the true isotopic enrichment in metabolites.

Metabolic Conversion Correction: A significant challenge in studies using labeled arginine is its metabolic conversion to other amino acids, most notably proline. This conversion can lead to the incorporation of the ¹³C label into proline-containing peptides, creating satellite peaks in mass spectra that can interfere with accurate quantification. uu.nl Various experimental and computational strategies have been developed to address this "arginine conversion problem." uu.nl Some approaches involve mathematical corrections for proline-containing peptides, while others utilize alternative labeling strategies to provide an internal correction for this conversion.

A variety of software tools are available to perform these data processing and isotopic correction steps. These platforms are designed to handle the complexity of stable isotope labeling data and provide automated and accurate correction workflows.

Table 1: Software Tools for Isotopic Labeling Data Analysis

| Software | Key Features | Primary Application |

| MaxQuant | Isotope peak detection, quantification, and correction for SILAC data. | Quantitative Proteomics |

| Compound Discoverer | Detects labeled compounds and their isotopologues; integrates with pathway databases. | Metabolomics |

| mzMine | Open-source platform for mass spectrometry data processing, including isotope pattern analysis. | Metabolomics |

| 13CFLUX2 | Comprehensive suite for designing and evaluating ¹³C labeling experiments and performing flux analysis. | Metabolic Flux Analysis |

These tools employ algorithms that can deconvolve complex mass spectra, correct for natural isotope abundance, and in some cases, account for specific metabolic transformations like the arginine-to-proline conversion.

Flux Balance Analysis and Metabolic Network Reconstruction

Once the isotopic labeling data from this compound experiments have been accurately processed, they can be used to quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA). Specifically, ¹³C-MFA is a powerful technique for elucidating the in vivo fluxes through various metabolic pathways. nih.govcreative-proteomics.com

The core principle of ¹³C-MFA is to track the incorporation and distribution of the ¹³C label from L-Arginine-13C6 into downstream metabolites. creative-proteomics.comcreative-proteomics.com The observed labeling patterns in these metabolites provide constraints that can be used to solve a mathematical model of the metabolic network, thereby estimating the flux through each reaction. creative-proteomics.comspringernature.com

The workflow for ¹³C-MFA typically involves the following steps:

Metabolic Network Model: A detailed biochemical reaction network of the organism or cell type under study is constructed. This model includes all relevant pathways involved in arginine metabolism and the central carbon metabolism it connects to.

Isotopic Labeling Experiment: Cells or organisms are cultured with this compound as a tracer.

Mass Spectrometry Analysis: The isotopic labeling patterns of key intracellular metabolites and protein-bound amino acids are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Computational Flux Estimation: The experimental labeling data are used as input for computational software that simulates the isotopic labeling patterns for a given set of metabolic fluxes. The software then iteratively adjusts the fluxes to minimize the difference between the simulated and experimentally measured labeling patterns, ultimately providing a best-fit flux map.

Several software packages have been developed to facilitate ¹³C-MFA.

Table 2: Software for ¹³C-Metabolic Flux Analysis

| Software | Description | Key Features |

| 13CFLUX2 | A high-performance software suite for steady-state and non-stationary ¹³C-MFA. nih.gov13cflux.net | Supports large-scale network models, parallel computing, and statistical analysis. nih.gov |

| METRAN | A software based on the Elementary Metabolite Units (EMU) framework for efficient flux calculation. mit.edu | Includes tools for tracer experiment design and statistical analysis. mit.edu |

| OpenFLUX | A user-friendly, open-source software for ¹³C-MFA based on the EMU framework. | Facilitates model creation from spreadsheet-based network definitions. |

These analyses can reveal how cells utilize arginine and how its metabolism is integrated with other key metabolic pathways, providing a system-level understanding of cellular physiology.

Statistical Approaches for Quantitative Proteomics and Metabolomics Data

Following the quantification of protein and metabolite levels from this compound labeling experiments, robust statistical methods are crucial for identifying significant changes between different experimental conditions.

In quantitative proteomics , particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments where L-Arginine-13C6 is often used, the goal is to determine which proteins show a statistically significant change in abundance. A common approach is to calculate the ratio of the "heavy" (¹³C-labeled) to "light" (unlabeled) peptide intensities. Statistical tests, such as t-tests or ANOVA, are then applied to these ratios to assess significance. youtube.com

Several software platforms are available for the statistical analysis of quantitative proteomics data:

MaxQuant/Perseus: A popular combination for analyzing SILAC data. MaxQuant performs the initial peptide and protein quantification, and the Perseus software is then used for downstream statistical analysis, including significance testing and visualization. nih.gov

PEAKS Studio: This software includes modules for SILAC quantification that incorporate statistical tools to identify differentially expressed proteins. youtube.com

Proteus R package: An open-source tool that provides functionalities for analyzing SILAC data, including normalization and differential expression analysis. dundee.ac.uk

For metabolomics data , statistical analysis aims to identify metabolites that are significantly altered in response to a given stimulus or in different physiological states. The processed data, which includes the corrected isotopic enrichment and abundance of various metabolites, is subjected to a range of univariate and multivariate statistical analyses.

Common statistical methods and software include:

Univariate Analysis: T-tests and ANOVA are used to compare the levels of individual metabolites between groups.

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed to identify patterns and clusters in the data and to find the metabolites that contribute most to the separation between groups.

MetaboAnalyst: A comprehensive, web-based platform for metabolomics data analysis that offers a wide range of statistical tools, as well as pathway analysis and data visualization capabilities. metaboanalyst.cametabolomicscentre.canih.gov

Qlucore Omics Explorer: A visualization-based data analysis tool that supports metabolomics data and includes powerful statistical functions for identifying significant metabolites. qlucore.com

Q & A

Basic Research Questions

Q. How is L-Arginine-<sup>13</sup>C6 hydrochloride structurally characterized for use in isotopic labeling studies?

- Methodological Answer : Structural verification involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., <sup>13</sup>C at six positions). Key parameters include molecular formula (C6H15ClN4O2), molecular weight (210.66 for unlabeled; 174.20 for <sup>13</sup>C6-labeled), and CAS number validation (201740-91-2) . Purity is assessed via HPLC, with contaminants (e.g., ammonium, heavy metals) quantified per pharmacopeial standards .

Q. What is the role of L-Arginine-<sup>13</sup>C6 hydrochloride in SILAC-based quantitative proteomics?

- Methodological Answer : As a heavy isotope-labeled amino acid, it enables metabolic labeling of proteins in cell cultures. Researchers pair it with unlabeled arginine in control groups to differentiate protein pools via mass spectrometry. For example, mutant yeast strains cultured with L-Arginine-<sup>13</sup>C6 hydrochloride and wild-type strains with unlabeled arginine allow comparative analysis of protein turnover and synthesis rates .

Q. How should researchers handle and store L-Arginine-<sup>13</sup>C6 hydrochloride to ensure stability?

- Methodological Answer : Store at room temperature in a desiccator to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles. For cell culture applications, prepare stock solutions in sterile, isotope-free media (e.g., SD-Lys-Arg medium) and filter-sterilize (0.22 µm) to maintain isotopic integrity .

Advanced Research Questions

Q. How can researchers design pulse-chase experiments using L-Arginine-<sup>13</sup>C6 hydrochloride to study protein turnover dynamics?

- Methodological Answer :

Pulse Phase : Incubate cells with L-Arginine-<sup>13</sup>C6 hydrochloride (50 mg/L) in SILAC media for 4–6 hours to label newly synthesized proteins.

Chase Phase : Replace media with unlabeled arginine to track degradation rates.

Sample Preparation : Combine labeled (mutant) and unlabeled (wild-type) cultures, centrifuge sequentially (500×g to 5,000×g) to isolate proteins, and digest with trypsin for LC-MS/MS analysis .

- Data Analysis : Use Proteome Discoverer Software to quantify <sup>13</sup>C/<sup>12</sup>C peptide ratios and calculate half-lives .

Q. What experimental protocols mitigate isotopic interference when using L-Arginine-<sup>13</sup>C6 hydrochloride with other labeled metabolites (e.g., <sup>15</sup>N or <sup>2</sup>H)?

- Methodological Answer :

- Isotopic Crosstalk : Use high-resolution mass spectrometers (e.g., Q Exactive HF Orbitrap) to resolve overlapping m/z peaks.

- Sample Preparation : Avoid concurrent use of <sup>15</sup>N-labeled arginine (e.g., L-Arginine-<sup>15</sup>N2 hydrochloride) unless multiplexing is validated. For ssNMR studies, combine <sup>13</sup>C and <sup>15</sup>N labels (e.g., L-Arginine-<sup>13</sup>C6,<sup>15</sup>N4 hydrochloride) to enhance signal specificity in protein stabilization assays .

Q. How can contradictions in metabolic flux data arise from L-Arginine-<sup>13</sup>C6 hydrochloride studies, and how are they resolved?

- Methodological Answer :

- Source of Error : Incomplete isotopic incorporation due to arginine auxotrophy or cross-talk with endogenous arginine pools.

- Resolution :

Validate labeling efficiency via MS1 spectra (≥95% <sup>13</sup>C enrichment).

Use arginine-free media and confirm auxotrophy in cell lines (e.g., yeast Δarg mutants).

Normalize data to internal standards (e.g., heavy-labeled peptides) to correct batch effects .

Q. What advanced applications exist for L-Arginine-<sup>13</sup>C6 hydrochloride beyond proteomics, such as in structural biology or metabolomics?

- Methodological Answer :

- Solid-State NMR (ssNMR) : Incorporate L-Arginine-<sup>13</sup>C6,<sup>15</sup>N4 hydrochloride into protein stabilizers (e.g., pullulan matrices) to study hydrogen bonding and glass transition dynamics in lyophilized proteins .

- Metabolic Tracing : Track nitric oxide (NO) synthesis pathways by monitoring <sup>13</sup>C-labeled citrulline and ornithine derivatives via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.